

# Introduction: The Structural Elucidation of a Versatile Heterocycle

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## Compound of Interest

Compound Name: 5-(Chloromethyl)-1,2,3-thiadiazole

CAS No.: 1284385-87-0

Cat. No.: B3377312

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The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal and materials chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The compound **5-(Chloromethyl)-1,2,3-thiadiazole** ( $C_3H_3ClN_2S$ ) serves as a critical building block for synthesizing more complex molecules, making its unambiguous structural verification paramount.[3] The chloromethyl group, in particular, offers a reactive handle for further chemical modifications.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of **5-(Chloromethyl)-1,2,3-thiadiazole**. As a senior application scientist, the focus extends beyond mere data reporting to the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Molecular Identity and Structure

A definitive analysis begins with the fundamental properties of the target molecule.

- Molecular Formula: C<sub>3</sub>H<sub>3</sub>ClN<sub>2</sub>S
- Monoisotopic Mass: 133.97 g/mol [3]
- SMILES: C1=C(SN=N1)CCl[3]

Caption: Molecular structure of **5-(Chloromethyl)-1,2,3-thiadiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of organic molecules.[4] For **5-(Chloromethyl)-1,2,3-thiadiazole**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural confirmation.

### Proton (<sup>1</sup>H) NMR Spectroscopy

- Principle & Rationale: <sup>1</sup>H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin coupling). The structure of our target molecule suggests two unique, non-coupled proton signals, simplifying spectral interpretation.
- Predicted <sup>1</sup>H NMR Spectrum:
  - δ ~8.5-9.0 ppm (Singlet, 1H): This signal corresponds to the proton attached to C4 of the thiadiazole ring. Its significant downfield shift is characteristic of protons on electron-deficient heteroaromatic rings.
  - δ ~4.8-5.2 ppm (Singlet, 2H): This signal is assigned to the two protons of the chloromethyl (-CH<sub>2</sub>Cl) group. The presence of the adjacent electron-withdrawing chlorine atom and the thiadiazole ring deshields these protons, shifting them downfield relative to a standard alkyl group. The absence of adjacent protons results in a singlet.

### Carbon-13 (<sup>13</sup>C) NMR Spectroscopy

- Principle & Rationale: <sup>13</sup>C NMR maps the carbon backbone of the molecule. A proton-decoupled experiment is standard, providing a single peak for each unique carbon

environment. The chemical shifts are highly sensitive to the electronic environment, hybridization, and substitution.

- Predicted  $^{13}\text{C}$  NMR Spectrum:
  - $\delta$  ~150-160 ppm: Attributed to C5, the carbon of the thiadiazole ring bonded to the sulfur atom and the chloromethyl group.
  - $\delta$  ~130-140 ppm: Attributed to C4, the carbon of the thiadiazole ring bonded to the proton.
  - $\delta$  ~40-45 ppm: This upfield signal corresponds to the carbon of the chloromethyl ( $-\text{CH}_2\text{Cl}$ ) group.

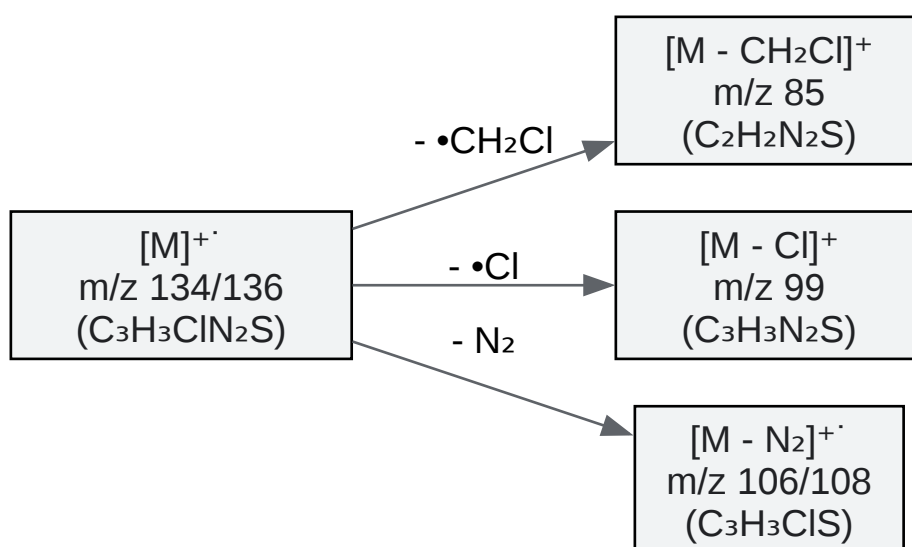
## Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified **5-(Chloromethyl)-1,2,3-thiadiazole** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) within a clean, dry 5 mm NMR tube.<sup>[4]</sup> The choice of  $\text{CDCl}_3$  is strategic as it is an excellent solvent for many organic compounds and its residual solvent peak does not typically interfere with the expected signals.
- $^1\text{H}$  NMR Acquisition:
  - Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
  - Acquire a standard one-dimensional proton spectrum with typical parameters: spectral width of 0-12 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.<sup>[4]</sup>
  - Adjust the number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum on the same instrument.
  - Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 5 seconds to ensure quantitative observation of all carbon signals.<sup>[4]</sup>

- A greater number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

- Principle & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns. For halogenated compounds like **5-(Chloromethyl)-1,2,3-thiadiazole**, the characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$  ratio of approximately 3:1) is a critical diagnostic tool.
- Predicted Mass Spectrum (Electron Ionization - EI):
  - Molecular Ion ( $\text{M}^+$ ): A prominent cluster of peaks will be observed at  $m/z$  134 and  $m/z$  136, corresponding to  $[\text{C}_3\text{H}_3^{35}\text{ClN}_2\text{S}]^+$  and  $[\text{C}_3\text{H}_3^{37}\text{ClN}_2\text{S}]^+$ , respectively. The ~3:1 intensity ratio of these peaks is definitive proof of the presence of one chlorine atom.
  - Key Fragments: The fragmentation is driven by the loss of stable or radical species. The most logical fragmentation pathway involves the cleavage of the C-C bond between the ring and the chloromethyl group.



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